molecular formula C16H16N2O6S B4110114 2-(benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)acetamide

2-(benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B4110114
M. Wt: 364.4 g/mol
InChI Key: KJIDXRWZTNTXCE-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)acetamide is an organic compound that features a benzylsulfonyl group attached to an acetamide moiety, with a 4-methoxy-2-nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Benzylsulfonyl Intermediate: Benzyl chloride reacts with sodium sulfite to form benzylsulfonic acid, which is then converted to benzylsulfonyl chloride using thionyl chloride.

    Acetamide Formation: The benzylsulfonyl chloride is reacted with acetamide in the presence of a base such as triethylamine to form the benzylsulfonyl acetamide intermediate.

    Substitution Reaction: The final step involves the reaction of the benzylsulfonyl acetamide intermediate with 4-methoxy-2-nitroaniline under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Substitution: The benzylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in an aqueous medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: 2-(benzylsulfonyl)-N-(4-methoxy-2-aminophenyl)acetamide.

    Oxidation: 2-(benzylsulfonyl)-N-(4-hydroxy-2-nitrophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering solubility.

    Biological Studies: It can serve as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The benzylsulfonyl group can interact with active sites of enzymes, while the nitrophenyl group can participate in electron transfer reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylsulfonyl)-N-(4-methoxyphenyl)acetamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    2-(benzylsulfonyl)-N-(4-nitrophenyl)acetamide: Lacks the methoxy group, which can affect solubility and interaction with biological targets.

    2-(benzylsulfonyl)-N-(2-nitrophenyl)acetamide: The position of the nitro group is different, which can influence the compound’s electronic properties and reactivity.

Uniqueness

2-(benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)acetamide is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions in various fields of research.

Properties

IUPAC Name

2-benzylsulfonyl-N-(4-methoxy-2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c1-24-13-7-8-14(15(9-13)18(20)21)17-16(19)11-25(22,23)10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIDXRWZTNTXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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